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molecular formula C11H13BrN2O B8418993 5-Bromo-2-dimethylamino-4-ethoxy-benzonitrile

5-Bromo-2-dimethylamino-4-ethoxy-benzonitrile

Cat. No. B8418993
M. Wt: 269.14 g/mol
InChI Key: QZIMKEUVZVEUBH-UHFFFAOYSA-N
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Patent
US07579368B2

Procedure details

To a solution of 5-bromo-4-ethoxy-2-fluoro-benzonitrile (2 g, 8.2 mmol) in 16.5 mL of dioxane was added dimethylamine (16.5 mL, 33 mmol, 2.0 M in tetrahydrofuran). The reaction was stirred at 80° C. overnight. The reaction mixture was concentrated in vacuo. Purification of the crude residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) gave 5-bromo-2-dimethylamino-4-ethoxy-benzonitrile (1.95 g, 88%). LC-MS: 269.2 [(M+H)+].
Name
5-bromo-4-ethoxy-2-fluoro-benzonitrile
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
16.5 mL
Type
reactant
Reaction Step One
Quantity
16.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([O:11][CH2:12][CH3:13])=[CH:4][C:5](F)=[C:6]([CH:9]=1)[C:7]#[N:8].[CH3:14][NH:15][CH3:16]>O1CCOCC1>[Br:1][C:2]1[C:3]([O:11][CH2:12][CH3:13])=[CH:4][C:5]([N:15]([CH3:16])[CH3:14])=[C:6]([CH:9]=1)[C:7]#[N:8]

Inputs

Step One
Name
5-bromo-4-ethoxy-2-fluoro-benzonitrile
Quantity
2 g
Type
reactant
Smiles
BrC=1C(=CC(=C(C#N)C1)F)OCC
Name
Quantity
16.5 mL
Type
reactant
Smiles
CNC
Name
Quantity
16.5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 80° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the crude residue by flash column chromatography (silica gel
WASH
Type
WASH
Details
eluting with a gradient of ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C(=CC(=C(C#N)C1)N(C)C)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.95 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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